Glyceric acid calcium dihydrate, D- is a calcium salt of D-glyceric acid with the molecular formula and a molecular weight of approximately 286.25 g/mol. This compound appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions or refrigeration to maintain stability . It has a melting point of around 134 °C (decomposition) and shows slight solubility in water when heated or sonicated .
D-Glyceric acid is an intermediate metabolite in the glycolysis pathway, the primary process by which cells convert glucose into energy (ATP) . During glycolysis, D-glyceraldehyde 3-phosphate is converted to D-glycerate 1,3-bisphosphate, which is subsequently hydrolyzed to D-glyceric acid and inorganic phosphate .
Understanding the regulation and function of D-glyceric acid within glycolysis is crucial for researchers investigating various diseases like cancer, where altered cellular metabolism is a hallmark .
D-Glyceric acid can also be a substrate for other metabolic pathways. For instance, it can be converted back into glucose through gluconeogenesis, a process for generating glucose from non-carbohydrate precursors . Research on these alternative pathways involving D-glyceric acid can provide insights into cellular adaptation and survival mechanisms under different nutrient conditions.
D-Glyceric acid exists in two stereoisomers, D- and L- forms. D-Glyceric acid calcium dihydrate refers specifically to the D-isomer. Research involving chiral analysis may utilize D-Glyceric acid as a reference standard to distinguish between D- and L- isomers of other molecules due to their different physical properties like optical rotation .
D-glyceric acid calcium dihydrate has been studied for its role in cellular metabolism and calcium signaling pathways. It serves as a source of calcium ions, which are crucial for various biological processes, including muscle contraction, neurotransmitter release, and cellular signaling . Research indicates that this compound may subtly activate cellular energy metabolism and influence intracellular calcium levels, thereby affecting cellular functions and biochemical pathways .
The synthesis of glyceric acid calcium dihydrate can be achieved through several methods:
Glyceric acid calcium dihydrate has diverse applications across several fields:
Studies investigating the interactions of glyceric acid calcium dihydrate focus primarily on its role in modulating intracellular calcium levels. Research indicates that this compound can influence various cellular responses through its action on calcium-dependent pathways. For example:
Several compounds share structural similarities with glyceric acid calcium dihydrate. Here are some notable examples:
Compound Name | Composition | Unique Features |
---|---|---|
D-Glyceric Acid Sodium Salt | Sodium salt of D-glyceric acid | Sodium replaces calcium; different solubility properties. |
DL-Glyceric Acid Hemicalcium Salt Hydrate | Racemic mixture of D- and L-glyceric acid | Contains both isomers; potential differences in biological activity. |
L-(−)-Glyceric Acid Hemicalcium Salt Monohydrate | Calcium salt of L-glyceric acid | L-isomer may have different metabolic effects compared to D-isomer. |
Glyceric acid calcium dihydrate is unique due to its selective activation of mitochondrial metabolism, which is not observed in all similar compounds. Its high selectivity in enzymatic and